molecular formula C19H19Br2NO4 B5116582 ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate CAS No. 6046-27-1

ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate

Cat. No.: B5116582
CAS No.: 6046-27-1
M. Wt: 485.2 g/mol
InChI Key: DQJTVJPRMLVSTP-PTNGSMBKSA-N
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Description

Ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate is a synthetic organic compound that belongs to the class of phenylbutenoates This compound is characterized by the presence of a benzylamino group, dibromo substituents, and hydroxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethyl acetoacetate, benzylamine, and 2,4-dibromo-3,6-dihydroxybenzaldehyde.

    Condensation Reaction: The first step involves the condensation of ethyl acetoacetate with 2,4-dibromo-3,6-dihydroxybenzaldehyde under basic conditions to form the intermediate compound.

    Amination: The intermediate is then subjected to amination with benzylamine to introduce the benzylamino group.

    Esterification: Finally, the product is esterified to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the dibromo substituents or to convert the double bond to a single bond.

    Substitution: The dibromo groups can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH2) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dehalogenated or saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, while the dibromo and hydroxy groups may contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-3-(amino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate: Lacks the benzyl group, which may affect its biological activity.

    Ethyl (2Z)-3-(benzylamino)-2-(3,6-dihydroxyphenyl)but-2-enoate: Lacks the dibromo substituents, which may influence its reactivity and stability.

    Ethyl (2Z)-3-(benzylamino)-2-(2,4-dichloro-3,6-dihydroxyphenyl)but-2-enoate: Contains chlorine instead of bromine, which may alter its chemical properties.

Uniqueness

Ethyl (2Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate is unique due to the presence of both dibromo and benzylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl (Z)-3-(benzylamino)-2-(2,4-dibromo-3,6-dihydroxyphenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Br2NO4/c1-3-26-19(25)15(11(2)22-10-12-7-5-4-6-8-12)16-14(23)9-13(20)18(24)17(16)21/h4-9,22-24H,3,10H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJTVJPRMLVSTP-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)NCC1=CC=CC=C1)C2=C(C(=C(C=C2O)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\NCC1=CC=CC=C1)/C2=C(C(=C(C=C2O)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387153
Record name AC1MEQCR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6046-27-1
Record name AC1MEQCR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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